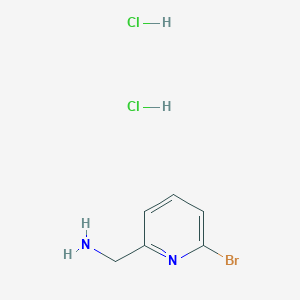

methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride, commonly known as MDH, is an organic compound used in a variety of chemical and biochemical research applications. MDH is highly water-soluble, making it an ideal choice for aqueous solutions. It is also relatively stable in a wide range of pH environments, making it a useful compound for various biochemical processes. It is often used as a substitute for other amino acids, such as cysteine, in research experiments.

Mechanism of Action

MDH acts as an enzyme inhibitor, which means that it interferes with the activity of enzymes. This is achieved by binding to the active site of the enzyme, preventing it from binding to its substrate and thus preventing the enzyme from catalyzing its reaction. The binding of MDH to the enzyme is reversible, meaning that the enzyme can be reactivated after the MDH has been removed from the active site.

Biochemical and Physiological Effects

MDH is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that control the expression of genes. Furthermore, MDH has been shown to affect the activity of certain hormones, such as insulin and glucagon, that are involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using MDH in laboratory experiments is its high solubility in aqueous solutions, which makes it an ideal reagent for a wide range of biochemical and biophysical studies. Additionally, its relatively low cost and stability in a wide range of pH environments make it a useful compound for various research applications.

The main limitation of using MDH in laboratory experiments is its potential to inhibit the activity of enzymes and other proteins. This can lead to unexpected results in experiments that rely on enzymatic activity, and can also interfere with the activity of other proteins involved in the experiment. Additionally, MDH is known to have a variety of biochemical and physiological effects, which can also lead to unexpected results in experiments.

Future Directions

There are a number of potential future directions for the use of MDH in research. One potential area of research is in the development of MDH-based inhibitors of enzymes and other proteins. Additionally, MDH could be used as a tool in the study of the structure and function of proteins, as well as in the synthesis of peptides and other small molecules. Finally, MDH could be used to study the effects of drug-target interactions on biochemical and physiological processes.

Synthesis Methods

MDH can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 2,5-dichlorophenylpropanoic acid and 2-amino-3-chloropropionic acid. In the first step, the two acids are combined in a reaction vessel in the presence of a catalyst, such as p-toluenesulfonic acid, and heated to a temperature of around 150°C. The resulting product is then hydrolyzed in the second step, typically with aqueous hydrochloric acid, to yield the desired product.

Scientific Research Applications

MDH has a wide range of research applications, including its use as a reagent in biochemical and biophysical studies. It is commonly used in protein purification, as well as in enzyme kinetics and enzyme-substrate binding studies. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, MDH has been used in the synthesis of peptides and other small molecules, as well as in the study of the structure and function of nucleic acids.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorobenzene", "ethyl acetoacetate", "methylamine", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2,5-dichlorobenzene with nitric acid and sulfuric acid to yield 2,5-dichloro-3-nitrobenzoic acid.", "Step 2: Reduction of 2,5-dichloro-3-nitrobenzoic acid with iron and hydrochloric acid to yield 2,5-dichloro-3-aminobenzoic acid.", "Step 3: Esterification of 2,5-dichloro-3-aminobenzoic acid with ethyl acetoacetate in the presence of sulfuric acid to yield methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate.", "Step 4: Resolution of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate with (R)-2-phenylglycine in the presence of hydrochloric acid to yield methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride.", "Step 5: Purification of the product by recrystallization from ethanol and drying with magnesium sulfate." ] } | |

CAS RN |

917776-03-5 |

Molecular Formula |

C10H12Cl3NO2 |

Molecular Weight |

284.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.